molecular formula C20H22N4 B14356749 N~2~-(2,6-Diphenylpyrimidin-4-yl)-N~1~,N~1~-dimethylethane-1,2-diamine CAS No. 90185-72-1

N~2~-(2,6-Diphenylpyrimidin-4-yl)-N~1~,N~1~-dimethylethane-1,2-diamine

Cat. No.: B14356749
CAS No.: 90185-72-1
M. Wt: 318.4 g/mol
InChI Key: ROYCHSPNCCLBPN-UHFFFAOYSA-N
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Description

N~2~-(2,6-Diphenylpyrimidin-4-yl)-N~1~,N~1~-dimethylethane-1,2-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a pyrimidine ring substituted with diphenyl groups and an ethane-1,2-diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,6-Diphenylpyrimidin-4-yl)-N~1~,N~1~-dimethylethane-1,2-diamine typically involves the reaction of 2,6-diphenylpyrimidine with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,6-Diphenylpyrimidin-4-yl)-N~1~,N~1~-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N~2~-(2,6-Diphenylpyrimidin-4-yl)-N~1~,N~1~-dimethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2,6-Diphenylpyrimidin-4-yl)-N~1~,N~1~-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Diphenyl-pyrimidin-4-yloxy)-benzaldehyde
  • 2,6-Diphenyl-4-pyrimidinol
  • 4-(4-Aminophenyl)-2,6-diphenylpyrimidine

Uniqueness

N~2~-(2,6-Diphenylpyrimidin-4-yl)-N~1~,N~1~-dimethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

90185-72-1

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C20H22N4/c1-24(2)14-13-21-19-15-18(16-9-5-3-6-10-16)22-20(23-19)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,21,22,23)

InChI Key

ROYCHSPNCCLBPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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